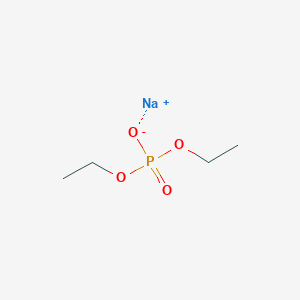

Sodium diethyl phosphate

Übersicht

Beschreibung

Sodium diethyl phosphate (NaDEP), with the molecular formula C₄H₁₀NaO₄P and a molecular weight of 176.084 g/mol, is an organophosphate compound characterized by its sodium-cationized phosphate ester structure . It is synthesized via nucleophilic substitution reactions, such as the reaction of alkoxy(chloromethyl)methylsilanes with this compound to form silicon-phosphorus compounds with Si-C-O-P linkages . NaDEP serves as a key intermediate in organic synthesis, particularly in the preparation of phosphorylated furans and antiviral stilbene derivatives . Its sodium cationization enhances solubility in polar solvents, distinguishing it from neutral phosphate esters like triethyl phosphate (TEP).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium diethyl phosphate can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with sodium hydroxide. The general reaction is as follows: [ \text{H}_3\text{PO}_4 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{POH} + 2 \text{H}_2\text{O} ] [ (\text{C}_2\text{H}_5\text{O})_2\text{POH} + \text{NaOH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{PONa} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl phosphite with sodium hydroxide under controlled conditions. The reaction is typically carried out in a solvent such as toluene to facilitate the separation of the product .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis to form diethyl phosphate and sodium hydroxide.

Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles such as amines or alcohols under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or molecular iodine.

Major Products:

Hydrolysis: Diethyl phosphate and sodium hydroxide.

Substitution: Phosphoramidates or phosphonates depending on the nucleophile.

Oxidation: Phosphoric acid derivatives

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Reagent in Organic Synthesis : Sodium diethyl phosphate is primarily used as a reagent in phosphorylation reactions. It facilitates the introduction of phosphate groups into organic molecules, which is crucial for synthesizing phosphoesters and phosphonates.

2. Biology

- Enzyme Inhibition Studies : The compound is employed in research involving enzyme inhibition, particularly in metabolic pathways where phosphorylation plays a key role. Its ability to mimic natural phosphates makes it a valuable tool in biochemical assays .

3. Medicine

- Drug Development : this compound has been investigated as a precursor for bioactive phosphates in drug development. Its derivatives have shown promise in enhancing the bioavailability and efficacy of therapeutic agents, especially in cardioprotection models .

4. Industry

- Flame Retardants and Plasticizers : In industrial applications, this compound is used in the production of flame retardants and plasticizers. Its properties enhance the thermal stability of polymers and improve their mechanical characteristics .

Case Study 1: Cardioprotection Research

A study investigated the effects of phosphonate derivatives derived from this compound on ischemic heart failure models in mice. The results indicated that these derivatives significantly improved cardiac function and increased survival rates compared to control groups. This research highlights the potential of this compound derivatives in developing novel therapeutic strategies for heart disease .

Case Study 2: Industrial Process Optimization

Research focused on optimizing the industrial process for producing triethyl phosphate using this compound as a raw material. The study demonstrated a green synthesis route that minimized waste and improved product purity, showcasing the compound's utility in sustainable chemistry practices .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Organic Synthesis | Used as a reagent for phosphorylation reactions |

| Biology | Enzyme Inhibition | Important for studying metabolic pathways |

| Medicine | Drug Development | Serves as a precursor for bioactive phosphates |

| Industry | Flame Retardants and Plasticizers | Enhances thermal stability and mechanical properties of polymers |

Wirkmechanismus

The mechanism of action of sodium diethyl phosphate involves its ability to act as a phosphorylating agent. It targets hydroxyl and amino groups in molecules, facilitating the formation of phosphate esters. This activity is crucial in biochemical pathways where phosphorylation is a key regulatory mechanism .

Vergleich Mit ähnlichen Verbindungen

Structural and Spectroscopic Properties

Table 1: Structural and Spectroscopic Comparisons

Key Observations :

- Cation Effects : Sodium in NaDEP stabilizes bidentate interactions with oxo groups, shortening P–O bonds (1.48–1.51 Å) compared to neutral DEP (1.50–1.55 Å) . Barium in barium diethyl phosphate further elongates P–O bonds (1.54–1.60 Å), altering NMR shifts .

- IR Spectroscopy : Sodium cationization in NaDEP causes a redshift in P=O stretches (1240 cm⁻¹) compared to DEP (1288 cm⁻¹) due to reduced electron density on oxygen .

Table 2: Reactivity and Functional Differences

Key Observations :

- Nucleophilicity : NaDEP’s sodium cation enhances its nucleophilic reactivity, enabling Si-C-O-P bond formation, whereas DECP acts as an electrophile in degradation pathways .

Stability and Environmental Impact

Biologische Aktivität

Sodium diethyl phosphate (NaDEP) is an organophosphorus compound with significant biological activity, primarily due to its role as a phosphorylating agent. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.

This compound is the sodium salt of diethyl phosphate, with the chemical formula C₄H₁₀NaO₄P. It is produced through the reaction of diethyl phosphite with sodium hydroxide, typically in a solvent like toluene. The compound exhibits various reactions:

- Hydrolysis : Converts to diethyl phosphate and sodium hydroxide.

- Substitution : Can undergo reactions where ethoxy groups are replaced by nucleophiles.

- Oxidation : Can be oxidized to form phosphoric acid derivatives.

The biological activity of NaDEP is largely attributed to its ability to phosphorylate hydroxyl and amino groups in biomolecules, forming phosphate esters. This phosphorylation is critical in numerous biochemical pathways, including those involving enzyme regulation and signal transduction.

Interaction with Nucleic Acids

Research indicates that sodium cations, such as those from NaDEP, preferentially bind to specific regions along the phosphate backbone of nucleic acids. This binding can influence the structural conformation of DNA and RNA, potentially affecting their biological functions .

Biological Applications

This compound has diverse applications across several fields:

- Chemistry : Used as a reagent for phosphorylation reactions in organic synthesis.

- Biology : Investigated for its role in enzyme inhibition and metabolic pathways.

- Medicine : Explored as a precursor for bioactive phosphates in drug development.

- Industry : Employed in producing flame retardants and plasticizers .

1. Enzyme Inhibition Studies

A notable study examined the inhibitory effects of NaDEP on various enzymes. It was found that NaDEP could inhibit specific phosphatases, which are crucial for dephosphorylation processes in cellular signaling pathways. The inhibition was characterized by kinetic studies that demonstrated competitive inhibition patterns .

2. Interaction with Phosphotriesterase

Research investigating the interaction between NaDEP and phosphotriesterase (PTE) revealed that NaDEP acts as a substrate for PTE, facilitating hydrolysis reactions. X-ray diffraction studies showed that NaDEP binds at the active site of PTE, influencing its catalytic efficiency .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are used to characterize sodium diethyl phosphate’s molecular structure?

Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy combined with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) is a primary method for structural analysis. IRMPD identifies vibrational modes (e.g., P=O stretches at 1080–1280 cm⁻¹), while DFT optimizes geometries and predicts spectral features. This approach reveals how protonation or sodium cationization alters bond lengths and angles (e.g., P–O and ∠OPO) .

Q. How can researchers ensure the purity and stability of this compound in experimental settings?

Analytical-grade reagents (≥99.5% purity) should be used, as outlined in USP/NF standards. Storage conditions (e.g., anhydrous vs. hydrated forms) must align with ACS specifications to prevent degradation. Techniques like mass spectrometry (FT-ICR MS) and chromatographic methods validate purity, while controlled environments (e.g., inert gas) minimize hydrolysis .

Advanced Research Questions

Q. How does sodium cationization influence the geometric and electronic structure of diethyl phosphate complexes?

Sodium cations bind bidentate to phosphate oxygens, inducing structural changes such as staggered alkoxy chain conformations and altered P–O bond lengths. For [DEP + Na]⁺, IRMPD spectra show shifts in asymmetric P=O stretches (e.g., 1240 cm⁻¹) due to electrostatic interactions. Theoretical studies reveal sodium’s role in stabilizing specific conformers (e.g., BB1 vs. BB2), impacting nucleic acid backbone mimicry .

Q. What methodologies address discrepancies between experimental IRMPD spectra and theoretical DFT calculations?

Adjustments for anharmonic effects (e.g., frequency scaling factors) and basis set selection (e.g., 6-311+G(2d,2p)) improve agreement. For example, unscaled B3LYP/6-31G(d,p) frequencies better match experimental band positions (e.g., 940 cm⁻¹ for [DEP + H]⁺). Comparative analyses using MP2 theory resolve energy discrepancies between conformers .

Q. How does this compound function as a plasticizer in polymer science, and what are its effects on material properties?

When incorporated into PVC, this compound derivatives (e.g., THEIC-MR phosphate) reduce total heat release (THR) by 49% and delay smoke production via char formation. Mechanical testing shows increased elongation at break (e.g., 250% vs. 180% for DOP-plasticized PVC) but reduced tensile strength due to lower plasticization efficiency .

Methodological and Experimental Design Questions

Q. How can researchers design experiments to study this compound’s diffusivity in solvents?

Stefan diffusion cells, as used for diethyl ether in air, can measure binary diffusivity. Variables include temperature (25–32°C) and solvent polarity. Data comparison with Hirschfelder’s equation validates results, while LabVIEW simulations model laminar/turbulent mass transfer .

Q. What computational approaches model this compound’s interactions with biological molecules?

Hybrid DFT (B3LYP) and molecular dynamics (MD) simulations assess interactions with nucleic acid backbones. For example, sodium’s binding to phosphate groups mimics physiological conditions, affecting DNA/RNA conformational stability. Free energy calculations quantify cation binding affinities .

Q. Data Analysis and Contradiction Resolution

Q. How to interpret conflicting data on this compound’s thermal stability in polymer matrices?

Thermogravimetric analysis (TGA) and cone calorimetry provide complementary insights. For instance, TGA may indicate stability up to 185°C, while calorimetry reveals delayed HRR peaks (73 s vs. 45 s for unmodified PVC). Cross-referencing with FTIR detects decomposition products (e.g., metaphosphate anions) to resolve contradictions .

Notes

- For nucleic acid studies, prioritize IRMPD/DFT hybrid methods to capture physiological interactions .

- Experimental designs should integrate both spectroscopic validation (IRMPD) and thermodynamic profiling (TGA/DSC) for comprehensive analysis.

Eigenschaften

CAS-Nummer |

2870-30-6 |

|---|---|

Molekularformel |

C4H11NaO4P |

Molekulargewicht |

177.09 g/mol |

IUPAC-Name |

sodium;diethyl phosphate |

InChI |

InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6); |

InChI-Schlüssel |

HXWUTZZCDWPVAR-UHFFFAOYSA-N |

SMILES |

CCOP(=O)([O-])OCC.[Na+] |

Isomerische SMILES |

CCOP(=O)([O-])OCC.[Na+] |

Kanonische SMILES |

CCOP(=O)(O)OCC.[Na] |

Key on ui other cas no. |

2870-30-6 |

Verwandte CAS-Nummern |

598-02-7 (Parent) |

Synonyme |

Phosphoric Acid Diethyl Ester Sodium Salt; Ethyl Sodium Phosphate; Diethyl Sodium Phosphate; Sodium Diethyl Phosphate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.